REACTION_CXSMILES
|
C([S:4][CH2:5][CH:6]([CH3:20])[C:7]([NH:9][C:10]1[C:11]([C:16]([O:18][CH3:19])=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:8])(=O)C.C(SCC(C)C(NC1N=CC=CC=1C(OC)=O)=O)(=O)C>C(OCC)(=O)C>[SH:4][CH2:5][CH:6]([CH3:20])[C:7]([NH:9][C:10]1[C:11]([C:16]([O:18][CH3:19])=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:8]
|
Name
|
methyl 3-(2-acetylthiomethyl-propionamido)-picolinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCC(C(=O)NC=1C(=NC=CC1)C(=O)OC)C
|
Name
|
methyl 2-(2-acetylthiomethyl-propionamido)-nicotinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCC(C(=O)NC1=C(C(=O)OC)C=CC=N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
SCC(C(=O)NC=1C(=NC=CC1)C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |